1-Chloro-4-phenyl-2-butanone

Catalog No.
S682526
CAS No.
20845-80-1
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-phenyl-2-butanone

CAS Number

20845-80-1

Product Name

1-Chloro-4-phenyl-2-butanone

IUPAC Name

1-chloro-4-phenylbutan-2-one

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

AUXNFZYATAMYJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCl

1-Chloro-4-phenyl-2-butanone is an organic compound with the molecular formula C10H11ClOC_{10}H_{11}ClO and a CAS registry number of 20845-80-1. It features a chloro substituent on the first carbon of a four-carbon chain, along with a phenyl group attached to the fourth carbon. This compound is classified as a ketone due to the presence of a carbonyl group (C=O) located at the second carbon in the chain. Its structure can be represented as follows:

text
Cl |C6H5-C-CH2-CO

This compound is known for its reactivity, particularly in various organic synthesis reactions, and has been studied for its potential biological activities.

There is no current research available on the specific mechanism of action of 1-chloro-4-phenyl-2-butanone. As mentioned earlier, aryl chloroketones have been investigated for potential biological activities, but further research is needed to understand how 1-chloro-4-phenyl-2-butanone interacts with biological systems [].

Due to limited research on this specific compound, data on its safety and hazards is not available. However, as a general rule, chloroketones can be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, making it a useful intermediate in organic synthesis.
  • Reduction Reactions: It can undergo reduction via methods such as Meerwein-Ponndorf-Verley reduction, where aluminum alkoxides are utilized to convert it into alcohol derivatives.
  • Reactions with Phosphorus Pentachloride: This compound has been studied in reactions involving phosphorus pentachloride, leading to various chlorinated products .

These reactions highlight its versatility as a synthetic intermediate.

Several methods exist for synthesizing 1-chloro-4-phenyl-2-butanone:

  • Chlorination of 4-Phenylbutan-2-one: This method involves treating 4-phenylbutan-2-one with chlorine or chlorinating agents under controlled conditions.
  • Reactions Involving Grignard Reagents: The compound can also be synthesized through reactions involving Grignard reagents followed by chlorination.
  • Using Phosphorus Pentachloride: As mentioned earlier, this reagent can facilitate the chlorination of ketones to yield 1-chloro derivatives .

These methods underscore the compound's accessibility for research and industrial applications.

1-Chloro-4-phenyl-2-butanone finds application in various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is utilized in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Its unique structure allows for diverse applications in chemical research and development.

Interaction studies involving 1-chloro-4-phenyl-2-butanone focus primarily on its reactivity with different nucleophiles and electrophiles. These studies help understand how this compound behaves under various conditions, providing insights into its potential applications in drug design and synthesis.

Several compounds share structural similarities with 1-chloro-4-phenyl-2-butanone. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-Phenylbutan-2-oneC10H12OC_{10}H_{12}OLacks chlorine; commonly used in flavoring agents.
1-Bromo-4-phenylbutan-2-oneC10H11BrC_{10}H_{11}BrBromine instead of chlorine; used in similar reactions.
3-Chloro-4-methylbutan-2-oneC10H13ClOC_{10}H_{13}ClOMethyl group alters reactivity; used in different synthetic pathways.

These compounds illustrate varying reactivities and applications based on their functional groups and structural differences.

XLogP3

2.5

Wikipedia

1-chloro-4-phenyl-2-butanone

Dates

Modify: 2023-08-15

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